1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- - 105522-60-9

1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)-

Catalog Number: EVT-3182430
CAS Number: 105522-60-9
Molecular Formula: C19H19N5O4
Molecular Weight: 381.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the specific synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- is not detailed in the provided literature, similar compounds were synthesized using various approaches. One common strategy involves the alkylation of 8-bromo-substituted purine-2,6-diones with appropriate amines []. Another approach utilizes the reaction of 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione with 2-chloromethylthiirane, followed by a series of reactions to introduce the desired substituents [].

Applications
  • Anticancer agents []

Linagliptin (BI1356)

Compound Description: Linagliptin, chemically known as 8-(3R-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor. [] It effectively manages type 2 diabetes by increasing incretin hormone levels, stimulating insulin secretion, and lowering glucagon levels. []

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

Compound Description: 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its 8-alkylamino substituted derivatives were synthesized and evaluated for their cardiovascular activity. [] They exhibited strong prophylactic antiarrhythmic activity, highlighting the potential therapeutic applications of these compounds.

Relevance: This compound, along with its derivatives, shares a common structural motif with 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)-, which is the purine-2,6-dione core. [] The variations in substituents, particularly at the 7 and 8 positions, are crucial determinants of their specific cardiovascular effects.

KW-6002 (Istradefylline)

Compound Description: KW-6002, also known as Istradefylline [(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione], is a selective adenosine A2A receptor antagonist. [, ] It has shown promise in treating Parkinson's disease by potentially improving motor symptoms and reducing the risk of L-DOPA-induced dyskinesia. []

Relevance: KW-6002 and 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- belong to the purine-2,6-dione class of compounds. [] Their structural similarities include the purine core with variations primarily in substituents at positions 7 and 8. This structural resemblance underscores the significance of substituent modifications in modulating the activity and selectivity of these compounds towards adenosine receptors.

8-[(2-aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione

Compound Description: 8-[(2-aminoethyl)amino]-3,7-dihydro-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6-dione emerged as a potent myeloperoxidase (MPO) inhibitor. [] This enzyme plays a critical role in the innate immune response, and its dysregulation is implicated in inflammatory diseases. This compound's ability to trap MPO in its compound II state highlights its potential as a therapeutic agent. []

Relevance: This compound shares a close structural resemblance with 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)-, primarily differing in the substituents at the 7 and 8 positions of the purine ring. [] These structural similarities, alongside their shared purine-2,6-dione core, suggest that variations in these specific substituents could significantly impact their interactions with target proteins and influence their biological activities.

ST1535

Compound Description: ST1535 [2 butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-xylamine] is an adenosine A2A receptor antagonist. [] Studies have indicated its potential to bind to both "typical" and "atypical" adenosine A2A binding sites, suggesting a possible role in modulating different A2A receptor subtypes.

Relevance: ST1535 and 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- belong to the same chemical class of purine derivatives, sharing the core purine structure. [] While the specific substitutions at various positions of the purine ring differ, their shared core structure emphasizes the importance of this scaffold in designing compounds with affinity for adenosine receptors. Further research is necessary to understand the structure-activity relationships of these compounds fully.

SCH58261

Compound Description: SCH58261 [(5-amino-7-(β-phenylethyl)-2-(8-furyl)pyrazolo(4,3-e)-1,2,4-triazolo(1,5-c) pyrimidine] is an adenosine A2A receptor antagonist. [, ] Its ability to differentially bind to typical and atypical A2A receptors makes it a valuable tool for investigating these receptor subtypes' distinct roles.

Relevance: While SCH58261 and 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- have structural differences, they are both classified as heterocyclic aromatic compounds with known affinity for adenosine receptors. [, ] Their shared ability to interact with adenosine receptors, despite structural variations, highlights the diversity of chemical structures that can modulate these receptors. This diversity is important for developing drugs with improved selectivity and pharmacological properties.

1-ethyl-3,7-dihydro-8-[(1R, 2R)-(hydroxycyclopentyl) amino]-3-(2-hydroxyethyl)-7-[(3-bromo-4-methoxyphenyl) methyl]-1H-purine-2,6-dione

Compound Description: This compound exists in two distinct crystalline polymorphic forms, designated as Embodiment 1 and Embodiment 2. [] Polymorphs are crucial in drug development due to their potential impact on drug stability, solubility, and bioavailability. These polymorphs are xanthine phosphodiesterase-5 (PDE5) inhibitors. []

Relevance: This compound and 1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)- share the core structure of purine-2,6-dione. [] The existence of polymorphs for the former emphasizes the importance of solid-state characterization during drug development. The structural similarities, despite differences in specific substitutions, suggest that both compounds might share similar pharmacological targets or mechanisms of action, which need to be explored further.

Properties

CAS Number

105522-60-9

Product Name

1H-Purine-2,6-dione, 3,7-dihydro-8-((2-furanylmethyl)amino)-3-methyl-7-(2-phenoxyethyl)-

IUPAC Name

8-(furan-2-ylmethylamino)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C19H19N5O4/c1-23-16-15(17(25)22-19(23)26)24(9-11-28-13-6-3-2-4-7-13)18(21-16)20-12-14-8-5-10-27-14/h2-8,10H,9,11-12H2,1H3,(H,20,21)(H,22,25,26)

InChI Key

JURHQZDDCLXXTD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CCOC4=CC=CC=C4

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CCOC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.